molecular formula C20H16BrNO3 B2674586 6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926216-68-4

6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No. B2674586
CAS RN: 926216-68-4
M. Wt: 398.256
InChI Key: RJJIHNIGKRZZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the CAS number 926216-68-4 . It has a molecular weight of 398.25 and a molecular formula of C20H16BrNO3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 398.25 . Other physical and chemical properties such as boiling point, density, and more are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is part of a broader class of chemicals involved in the synthesis and study of quinoline derivatives. These compounds have been investigated for various biological activities and chemical properties. For instance, quinoline derivatives synthesized through reactions involving bromination and other chemical modifications have shown significant diuretic activities, surpassing their non-brominated analogs in efficacy (Ukrainets, Golik, & Chernenok, 2013). Another study explored the synthesis and acid-base properties of bifunctional compounds based on 2-styrylquinoline, demonstrating their potential in photophysical applications (Gavrishova, Budyka, Potashova, & Karpov, 2015).

Photophysical and Photobiological Studies

  • Quinoline derivatives have been examined for their excited-state intramolecular proton transfer (ESIPT) properties, leading to the synthesis of azole-quinoline-based fluorophores. These compounds exhibit notable photophysical behaviors, including dual emissions and large Stokes shifts, indicating their potential in fluorescence applications and material sciences (Padalkar & Sekar, 2014).

Medicinal Chemistry Applications

  • Quinoline-based compounds have been synthesized and evaluated for antimicrobial and antimalarial activities. For example, new quinoline derivatives were designed and synthesized, showing promising antimicrobial and antimalarial properties, highlighting the chemical class's significance in developing new therapeutic agents (Parthasaradhi et al., 2015).

Molecular Docking Studies

  • The molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO, and molecular docking studies of quinoline derivatives have been performed to understand their interaction with biological targets. Such studies provide insights into the compound's inhibitory activity against specific proteins, offering a pathway for the development of new drugs (Ulahannan et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available information .

properties

IUPAC Name

6-bromo-2-[(E)-2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO3/c1-2-25-16-8-4-13(5-9-16)3-7-15-12-18(20(23)24)17-11-14(21)6-10-19(17)22-15/h3-12H,2H2,1H3,(H,23,24)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJIHNIGKRZZLL-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.